molecular formula C12H12N2O3 B14555058 2-cyano-3-hydroxy-N-(4-methoxyphenyl)but-2-enamide CAS No. 62004-22-2

2-cyano-3-hydroxy-N-(4-methoxyphenyl)but-2-enamide

Cat. No.: B14555058
CAS No.: 62004-22-2
M. Wt: 232.23 g/mol
InChI Key: PWANZULPQYDNGV-UHFFFAOYSA-N
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Description

2-cyano-3-hydroxy-N-(4-methoxyphenyl)but-2-enamide is an organic compound with the empirical formula C18H16N2O4 and a molecular weight of 324.33 g/mol . This compound is known for its unique structure, which includes a cyano group, a hydroxy group, and a methoxyphenyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-hydroxy-N-(4-methoxyphenyl)but-2-enamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base to form the intermediate compound, which is then reacted with an amine to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-hydroxy-N-(4-methoxyphenyl)but-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-cyano-3-hydroxy-N-(4-methoxyphenyl)but-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyano-3-hydroxy-N-(4-methoxyphenyl)but-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-3-hydroxy-N-(4-methoxyphenyl)but-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

62004-22-2

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-cyano-3-hydroxy-N-(4-methoxyphenyl)but-2-enamide

InChI

InChI=1S/C12H12N2O3/c1-8(15)11(7-13)12(16)14-9-3-5-10(17-2)6-4-9/h3-6,15H,1-2H3,(H,14,16)

InChI Key

PWANZULPQYDNGV-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)OC)O

Origin of Product

United States

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